molecular formula C5H6N2O2S B13926714 4,5-Diaminothiophene-2-carboxylic acid

4,5-Diaminothiophene-2-carboxylic acid

Cat. No.: B13926714
M. Wt: 158.18 g/mol
InChI Key: JYBNYAPOTJZDJN-UHFFFAOYSA-N
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Description

These derivatives are synthesized via functionalization at the 4,5-positions, which enhances their biological interactions and stability .

Properties

IUPAC Name

4,5-diaminothiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2S/c6-2-1-3(5(8)9)10-4(2)7/h1H,6-7H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYBNYAPOTJZDJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1N)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Vilsmeier-Haack reaction, which involves the formylation of aromatic and heteroaromatic compounds . This reaction is followed by hydrolysis to yield the desired carboxylic acid derivative .

Industrial Production Methods

Industrial production of thiophene derivatives, including 4,5-diaminothiophene-2-carboxylic acid, often involves large-scale reactions using similar synthetic routes. The process may include the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4,5-Diaminothiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted derivatives .

Scientific Research Applications

While the search results do not provide information specifically for "4,5-Diaminothiophene-2-carboxylic acid," they do offer data on a related compound, Methyl 4,5-diaminothiophene-2-carboxylate (MDT) , which can be relevant due to their structural similarities and potential for similar applications.

Scientific Research Applications of Methyl 4,5-diaminothiophene-2-carboxylate

MDT is a compound of interest in medicinal chemistry and biological research because of its diverse pharmacological properties. It has a molecular formula of C6H8N2O2SC_6H_8N_2O_2S and a molecular weight of 172.2 g/mol. The presence of a thiophene ring with two amino groups and a carboxylate ester allows for various chemical modifications, enhancing its potential biological activities.

MDT has several applications in scientific research:

  • Organic Synthesis: It serves as a building block for synthesizing more complex molecules.
  • Medicinal Chemistry: It is used in developing pharmaceutical compounds due to its potential biological activity.
  • Material Science: It is explored for use in the development of conductive polymers and other advanced materials.

Biological Activities of Methyl 4,5-diaminothiophene-2-carboxylate

MDT exhibits a range of biological activities:

  • Antimicrobial Properties: Effective against various bacterial strains.
  • Anticancer Activity: Some derivatives have shown potential in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects: Exhibits properties that may reduce inflammation.
  • Antihypertensive and Anti-atherosclerotic Properties: Potential in cardiovascular health.

The biological activity of MDT is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition: The amino groups can form hydrogen bonds with enzymes, modulating their activity.
  • Receptor Binding: MDT may bind to specific receptors, influencing cellular signaling pathways.
  • Reactive Oxygen Species (ROS) Modulation: It has been suggested that MDT can influence oxidative stress levels within cells.

Case Studies Involving Methyl 4,5-diaminothiophene-2-carboxylate

  • Antimicrobial Activity Study: A study evaluated the antimicrobial efficacy of MDT against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated that MDT exhibited significant inhibitory effects comparable to standard antibiotics, suggesting its potential as an antimicrobial agent.
  • Anticancer Research: In vitro studies demonstrated that derivatives of MDT inhibited the growth of various cancer cell lines. For instance, one derivative showed over 70% inhibition at a concentration of 10 µM, highlighting its potential as a lead compound for anticancer drug development.
  • Anti-inflammatory Effects: Research conducted on animal models showed that MDT reduced inflammatory markers significantly compared to controls. This suggests that MDT could be developed into therapeutic agents for inflammatory diseases.

Synthesis of Methyl 4,5-diaminothiophene-2-carboxylate

The synthesis of MDT typically involves multi-step processes starting from thiophene derivatives. Common methods include:

  • Nitration followed by Reduction: Nitration of methyl thiophene-2-carboxylate followed by reduction introduces amino groups.
  • Electrophilic Substitution Reactions: The thiophene ring can undergo electrophilic substitutions, allowing for further functionalization.

Data Tables

Table 1: Summary of Biological Activities

Biological ActivityDescription
Antimicrobial PropertiesEffective against various bacterial strains
Anticancer ActivitySome derivatives have shown potential in inhibiting cancer cell proliferation
Anti-inflammatory EffectsExhibits properties that may reduce inflammation
Cardiovascular HealthPotential in antihypertensive and anti-atherosclerotic applications

Table 2: Synthetic Routes and Conditions

Reaction TypeReagents UsedProduct Formed
NitrationNitric acidNitro derivative
ReductionLithium aluminum hydrideAmino derivative
Electrophilic SubstitutionHalogens or sulfonyl chloridesSubstituted thiophenes

Comparison with Similar Compounds

Structural and Functional Differences

The following table compares 4,5-diaminothiophene-2-carboxylic acid (hypothetical structure) with key analogs:

Compound Name Structural Features Biological Activity Key Applications References
4,5-Diaminothiophene-2-carboxylic acid Amino groups at 4,5; carboxylic acid at 2 Hypothetical: Potential anti-inflammatory, enzyme inhibition Pharmacological research (theoretical) N/A (extrapolated)
4,5-Diarylthiophene-2-carboxylic acid Aryl groups (e.g., allyloxy, hydroxypropoxy) at 4,5 Anti-inflammatory, antioxidant, COX-2 inhibition Drug development, molecular docking studies
Thiophene-2-carboxylic acid Unsubstituted thiophene ring with -COOH at 2 Minimal bioactivity Laboratory synthesis, precursor chemical
Caffeic Acid 3,4-Dihydroxybenzeneacrylic acid structure Antioxidant, anti-inflammatory Supplements, cosmetics, food additives

Key Research Findings

  • 4,5-Diarylthiophene-2-carboxylic Acid Derivatives :

    • Exhibit 50–70% inhibition of COX-2 in vitro, surpassing unsubstituted thiophene-2-carboxylic acid in anti-inflammatory activity .
    • Hydroxypropoxy substituents enhance solubility and bioavailability compared to allyloxy groups .
    • Molecular docking studies confirm strong binding affinity to COX-2 active sites (binding energy: −8.5 to −9.2 kcal/mol) .
  • Thiophene-2-carboxylic Acid :

    • Lacks bioactive substituents at 4,5 positions, rendering it primarily a precursor in synthetic chemistry .
  • Caffeic Acid :

    • Shares anti-inflammatory mechanisms but acts via radical scavenging rather than COX-2 inhibition .

Critical Analysis of Substituent Effects

The 4,5-substituents on the thiophene ring dictate pharmacological efficacy:

  • Amino Groups (Hypothetical): Potential for hydrogen bonding with biological targets (e.g., enzymes), though stability may require protective groups.
  • Aryl Groups : Diaryl derivatives (e.g., hydroxypropoxy) improve lipophilicity and target selectivity, as evidenced by reduced edema in murine models (45–60% inhibition vs. 25% for unsubstituted analogs) .
  • Unsubstituted Thiophene: Limited interaction with biological receptors due to absence of functional groups .

Biological Activity

4,5-Diaminothiophene-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

4,5-Diaminothiophene-2-carboxylic acid is a thiophene derivative characterized by two amino groups and a carboxylic acid functional group. Its structure allows for various chemical modifications that enhance its biological activity. The synthesis of this compound typically involves the Gewald reaction, which has been successfully applied to generate a range of thiophene derivatives with varying biological properties.

Anticancer Activity

Research has demonstrated the anticancer potential of 4,5-diaminothiophene-2-carboxylic acid and its derivatives. A study on diethyl 2,5-diaminothiophene-3,4-dicarboxylate derivatives revealed significant antiproliferative effects against various cancer cell lines, including T47D (breast cancer) and HCT-116 (colon cancer) cells. Notably, some compounds exhibited IC50 values lower than that of the chemotherapeutic agent Doxorubicin, indicating potent anticancer activity .

Table 1: Antiproliferative Activity of Selected Compounds

CompoundCell LineIC50 (μM)Comparison with Doxorubicin (IC50)
2bT47D2.3Lower than Doxorubicin (15.5)
2cT47D12.1Lower than Doxorubicin
2jT47D16.0Lower than Doxorubicin

The mechanism of action involves the induction of apoptosis through the activation of p53 and modulation of the Bax/Bcl-2 ratio, leading to increased caspase-3/7 activity .

Antimicrobial Activity

The antimicrobial properties of 4,5-diaminothiophene-2-carboxylic acid have also been investigated. Derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. For instance, certain compounds demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity Against Various Pathogens

CompoundPathogenMinimum Inhibitory Concentration (MIC)
2jS. aureus100 μg/mL
2jE. coli200 μg/mL
2jC. albicans150 μg/mL

The biological activity of 4,5-diaminothiophene-2-carboxylic acid is attributed to its ability to interact with various biological targets:

  • VEGFR Inhibition : Compounds derived from thiophenes have shown to inhibit vascular endothelial growth factor receptors (VEGFR), which play a critical role in angiogenesis .
  • Tubulin Polymerization : Some derivatives have been identified as inhibitors of β-tubulin polymerization, which is essential for cell division .

Case Studies

  • Dual Action Against Cancer : A study involving ortho-amino thiophene derivatives showed that certain compounds could act as dual inhibitors for VEGFR and tubulin polymerization, demonstrating enhanced cytotoxic effects against cancer cell lines compared to standard treatments .
  • Antimicrobial Efficacy : Another investigation highlighted the antimicrobial potency of specific derivatives against multiple pathogens, suggesting their potential as broad-spectrum antimicrobial agents .

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